4,5-Desisopropylidene Topiramate
Overview
Description
4,5-Desisopropylidene Topiramate is a metabolite of the anticonvulsant drug Topiramate. It is characterized by its chemical formula C9H17NO8S and a molecular weight of 299.30 g/mol . This compound is part of the Topiramate family and is known for its role in neurological research and its potential therapeutic applications .
Mechanism of Action
Target of Action
4,5-Desisopropylidene Topiramate is an inactive metabolite of the anticonvulsant drug Topiramate . The primary targets of Topiramate, and by extension its metabolites, include GABA-A receptors , AMPA/kainate glutamate receptors , and voltage-activated L-type calcium channels .
Mode of Action
Topiramate, and likely its metabolites, interact with these targets in several ways. It binds to a non-benzodiazepine site on GABA-A receptors , enhancing the activity of this inhibitory neurotransmitter . It also antagonizes AMPA/kainate glutamate receptors , reducing neuronal excitability . Furthermore, it inhibits voltage-activated L-type calcium channels , which play a role in neuronal signaling .
Biochemical Pathways
Given its parent compound’s actions, it may influence pathways involvingGABAergic neurotransmission , glutamatergic signaling , and calcium-dependent cellular processes .
Pharmacokinetics
Factors such as age, renal function, and concomitant medications have been reported to affect the clearance of topiramate . These factors may also influence the ADME properties of this compound.
Result of Action
The actions of topiramate result in decreased neuronal excitability, which can help control seizures and prevent migraines .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and action .
Biochemical Analysis
Biochemical Properties
4,5-Desisopropylidene Topiramate is involved in biochemical reactions as a metabolite of Topiramate
Cellular Effects
It is known that Topiramate, the parent compound, has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a metabolite of Topiramate, it may share some of the parent compound’s mechanisms, which include blockade of voltage-gated Na+ channels, inhibition of voltage-gated Ca2+ channels, inhibition of glutamate-mediated neurotransmission, inhibition of carbonic anhydrase isoenzyme, and enhancement of GABA-mediated neurotransmission
Dosage Effects in Animal Models
It is known that Topiramate treatment in status epilepticus at doses ranging from 20 to 100 mg/kg considerably improved the survival of rats and improved CA1 and CA3 pyramidal cell survival in a dose-dependent manner .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Desisopropylidene Topiramate involves the reaction of Topiramate with specific reagents under controlled conditions. The process typically includes the removal of isopropylidene groups from the Topiramate molecule. This can be achieved through hydrolysis or other chemical reactions that target the isopropylidene groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Desisopropylidene Topiramate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4,5-Desisopropylidene Topiramate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,3-Desisopropylidene Topiramate: Another metabolite of Topiramate with similar properties.
9-Hydroxy Topiramate: A hydroxylated derivative of Topiramate.
10-Hydroxy Topiramate: Another hydroxylated derivative with distinct chemical properties.
Uniqueness
4,5-Desisopropylidene Topiramate is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other Topiramate metabolites. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO8S/c1-8(2)17-7-6(12)5(11)3-15-9(7,18-8)4-16-19(10,13)14/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFVNUZYZFRVCR-JAKMQLQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(COC2(O1)COS(=O)(=O)N)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@@H](CO[C@]2(O1)COS(=O)(=O)N)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442617 | |
Record name | [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106881-41-8 | |
Record name | 4,5-Desisopropylidene topiramate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106881418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(3aS,6R,7R,7aS)-6,7-dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl]methyl sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DESISOPROPYLIDENE TOPIRAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KP2WFO28K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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